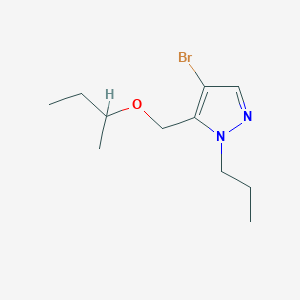

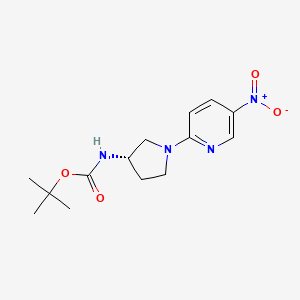

![molecular formula C15H21ClN4O3 B2675122 Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate CAS No. 2377031-90-6](/img/structure/B2675122.png)

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One study demonstrates a metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources, highlighting a facile protocol for the efficient preparation of quinoxaline-3-carbonyl compounds. This process involves oxidation coupling under mild conditions, showcasing the use of tert-butyl carbazate in synthesizing bioactive motifs prevalent in natural products and synthetic drugs (Xie et al., 2019).

Biological Activity

Another aspect of research involves examining the larvicidal activity of compounds structurally similar to tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate. These studies focus on derivatives measured against pests like the rice stem borer, suggesting that the hydrophobicity and bulkiness of substituents can significantly affect larvicidal efficiency. Optimized compounds show a dramatic increase in activity, emphasizing the importance of structural modifications for enhancing biological effects (Oikawa et al., 1994).

Cooperative C-H Bond Activation

Research into aluminum and gallium hydrazides as active Lewis pairs for C-H bond activation presents another application. These studies demonstrate the ability of certain derivatives to activate C-H bonds of moderately acidic substrates, indicating potential pathways for chemical transformations that could be relevant to synthesizing new chemical entities (Uhl et al., 2016).

Novel Synthesis Approaches

The synthesis of a p38 MAP kinase inhibitor showcases a novel six-step process suitable for large-scale preparation, indicating the compound's role in developing therapeutic agents for diseases like rheumatoid arthritis and psoriasis. This highlights the compound's utility in creating chemoselective and efficient synthetic pathways for drug development (Chung et al., 2006).

Propiedades

IUPAC Name |

tert-butyl N-[1-(6-chloropyridazine-3-carbonyl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)17-10-6-8-20(9-7-10)13(21)11-4-5-12(16)19-18-11/h4-5,10H,6-9H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGHDASHZINSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

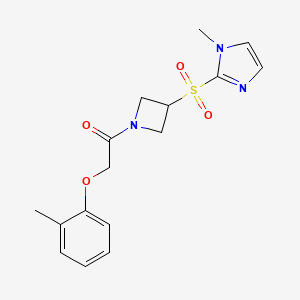

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)

![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)

![2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2675043.png)

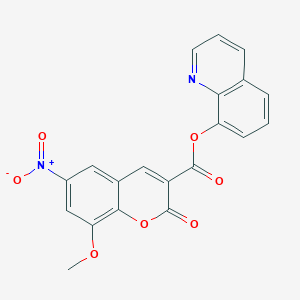

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide](/img/structure/B2675046.png)

![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2675051.png)

![N-(2-chlorobenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675053.png)

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)

![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)